molecular formula C7H10N2O3 B146813 Ethyl acetamidocyanoacetate CAS No. 4977-62-2

Ethyl acetamidocyanoacetate

Cat. No.: B146813
CAS No.: 4977-62-2
M. Wt: 170.17 g/mol
InChI Key: SLIRLABNGAZSHX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl acetamidocyanoacetate can be synthesized through the reaction of ethyl cyanoacetate with acetic anhydride in the presence of a base such as sodium acetate. The reaction typically proceeds under reflux conditions, resulting in the formation of this compound .

Industrial Production Methods: In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified through recrystallization or other suitable purification techniques .

Chemical Reactions Analysis

Types of Reactions: Ethyl acetamidocyanoacetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Ethyl acetamidocyanoacetate can be compared with other similar compounds such as:

Properties

IUPAC Name

ethyl 2-acetamido-2-cyanoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O3/c1-3-12-7(11)6(4-8)9-5(2)10/h6H,3H2,1-2H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLIRLABNGAZSHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C#N)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501292093
Record name Ethyl 2-(acetylamino)-2-cyanoacetate
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Molecular Weight

170.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4977-62-2
Record name Ethyl 2-(acetylamino)-2-cyanoacetate
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Record name Ethyl acetamidocyanoacetate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl acetamidocyanoacetate
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Record name Ethyl acetamidocyanoacetate
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Record name Ethyl acetamidocyanoacetate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: Ethyl acetamidocyanoacetate serves as a crucial building block for various heterocycles. For instance, it undergoes Michael addition with α,β-unsaturated ketones, followed by FeCl3-mediated intramolecular ketone-nitrile annulation and aromatization, yielding 3-acetamido-2-pyridone derivatives. [] This reaction sequence highlights the reagent's ability to contribute to both the carbon framework and nitrogen atom of the pyridone ring.

A: this compound plays a pivotal role in a novel three-step synthesis of 3-aryl β-carbolin-1-ones. [, ] The process involves Michael addition of the reagent to chalcones, followed by an acid-mediated cyclization to form the pyridone ring. A subsequent Cu(I)-catalyzed intramolecular N-arylation furnishes the β-carbolin-1-one scaffold. These compounds exhibit significant in vitro activity against tumor cell proliferation, showcasing the potential of this compound in medicinal chemistry. []

A: this compound serves as a key starting material in synthesizing DL-ornithine. [] The process involves condensing the reagent with 3-bromopropylphthalimide, followed by hydrolysis of the resulting nitrile intermediate. This method provides a convenient route to access this essential amino acid.

A: this compound exhibits versatility in synthesizing various other amino acids. For example, it's used to prepare multilabeled histidine, specifically DL-histidine-α-13C-3-15N-2,5-2H2. [] This labeled histidine serves as a valuable tool in mass spectrometry for studying histidine metabolism. Furthermore, the reagent acts as a precursor in the synthesis of DL-lysine and DL-tyrosine labeled with isotopic carbon-14, providing valuable tools for metabolic studies. []

A: Fourteen structural analogues of ornithine, synthesized using this compound as a starting point, were evaluated as inhibitors of the enzyme L-ornithine carboxylase (ODC). [] This study aimed to understand the structural requirements for binding to the enzyme's active site. The findings revealed that (+)-α-methylornithine, synthesized from this compound, acted as a potent reversible inhibitor of ODC, providing valuable insights into the enzyme's mechanism.

A: The presence of the acidic methylene group, flanked by the acetamido and cyano groups, renders this compound susceptible to deprotonation, generating a stabilized carbanion. [] This carbanion readily undergoes alkylation reactions with various electrophiles. For example, in the synthesis of α-substituted serines as potential inhibitors of serine hydroxymethyltransferase, the anion derived from this compound was alkylated with appropriate reagents. [] This demonstrates the utility of the reagent in creating modified amino acid derivatives.

A: this compound, containing both amide (-NH) and ester (-COOR) groups, was employed as a model compound to investigate the micro-solvation of these functional groups in neat DMSO using 1H-NMR spectroscopy and computational methods. [] Results revealed that DMSO molecules engage in multiple strong interactions with the studied molecules, particularly with the carbonyl groups. These findings offer significant insights into DMSO's impact on biomolecular structures and its interactions with biomolecular functional groups.

A: p-(4-Hydroxybenzoyl)phenylalanine is a photoreactive amino acid analog with applications in studying peptide-protein interactions. [] Its synthesis involves a multistep procedure where this compound reacts with a benzophenone derivative. This reaction highlights the reagent's versatility in constructing complex amino acid analogs. The resulting p-(4-hydroxybenzoyl)phenylalanine can be radioiodinated, enabling the investigation of peptide interactions with their receptors, as demonstrated with the substance P receptor.

A: Triphenylphosphine catalyzes the reaction between this compound and alkyl propiolates, leading to polyfunctionalized alkenes and α,β-unsaturated γ-lactams. [, ] While the exact mechanism requires further investigation, it likely involves the formation of a phosphonium ylide intermediate. This ylide can then react with the alkyl propiolate through a Michael addition-cyclization cascade to afford the observed products. This reaction highlights the utility of this compound in forming complex molecular architectures.

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